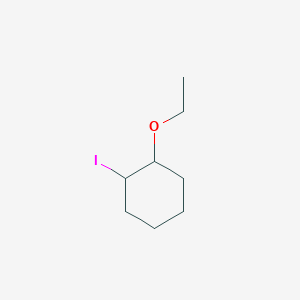
1-Ethoxy-2-iodocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-iodocyclohexane is an organic compound characterized by the presence of an ethoxy group and an iodine atom attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-iodocyclohexane can be synthesized through several methods. One common approach involves the iodination of 1-ethoxycyclohexane using iodine and a suitable oxidizing agent. Another method includes the reaction of 1-ethoxycyclohexanol with iodine in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-iodocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while the iodine can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Substitution: 1-ethoxy-2-hydroxycyclohexane, 1-ethoxy-2-cyanocyclohexane.
Elimination: 1-ethoxycyclohexene.
Oxidation: 1-ethoxycyclohexanone, 1-ethoxycyclohexanoic acid.
Reduction: Cyclohexane.
Scientific Research Applications
1-Ethoxy-2-iodocyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific properties such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-iodocyclohexane in chemical reactions involves the activation of the cyclohexane ring by the ethoxy and iodine substituents. The iodine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
- 1-Ethoxy-2-bromocyclohexane
- 1-Ethoxy-2-chlorocyclohexane
- 1-Methoxy-2-iodocyclohexane
Comparison: 1-Ethoxy-2-iodocyclohexane is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This results in different reactivity patterns and physical properties. For example, this compound typically undergoes substitution reactions more readily than its bromine or chlorine analogs due to the weaker carbon-iodine bond .
Biological Activity
1-Ethoxy-2-iodocyclohexane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound has the molecular formula C8H15I and a molecular weight of 238.12 g/mol. The structure consists of a cyclohexane ring substituted with an ethoxy group and an iodine atom, which contributes to its reactivity and biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. The presence of the iodine atom enhances the electrophilic character of the compound, facilitating nucleophilic attacks by biological molecules.
Inhibition Studies
Recent studies have indicated that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Table 1: Inhibition Potency of this compound on Cytochrome P450 Enzymes
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of halogenated compounds, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity, particularly against breast cancer cells (MCF7), with an IC50 value of 12 µM.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial activity of this compound against several bacterial strains. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
Table 3: Antimicrobial Activity
Properties
Molecular Formula |
C8H15IO |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
1-ethoxy-2-iodocyclohexane |
InChI |
InChI=1S/C8H15IO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6H2,1H3 |
InChI Key |
MGQIXMUSWWWSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















